molecular formula C14H20N2O B5888805 3-cyclopentyl-N-(3-pyridinylmethyl)propanamide

3-cyclopentyl-N-(3-pyridinylmethyl)propanamide

Cat. No. B5888805
M. Wt: 232.32 g/mol
InChI Key: OLNVJWYPCGLCQH-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(3-pyridinylmethyl)propanamide, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism of Action

3-cyclopentyl-N-(3-pyridinylmethyl)propanamide acts as a positive allosteric modulator of the mGluR5 receptor, which is involved in regulating synaptic transmission and plasticity in the brain. By binding to a site on the receptor distinct from the glutamate binding site, 3-cyclopentyl-N-(3-pyridinylmethyl)propanamide enhances the activity of mGluR5, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
3-cyclopentyl-N-(3-pyridinylmethyl)propanamide has been shown to increase the activity of mGluR5 in the brain, leading to increased synaptic plasticity and improved cognitive function. Additionally, 3-cyclopentyl-N-(3-pyridinylmethyl)propanamide has been shown to have anxiolytic and antidepressant effects, likely due to its ability to modulate the activity of the mGluR5 receptor.

Advantages and Limitations for Lab Experiments

One advantage of using 3-cyclopentyl-N-(3-pyridinylmethyl)propanamide in lab experiments is its ability to selectively modulate the activity of the mGluR5 receptor, which is involved in a wide range of physiological and pathological processes. However, one limitation of using 3-cyclopentyl-N-(3-pyridinylmethyl)propanamide is its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 3-cyclopentyl-N-(3-pyridinylmethyl)propanamide. One area of interest is the development of more selective and potent mGluR5 PAMs, which may have improved therapeutic efficacy and fewer off-target effects. Additionally, further research is needed to better understand the role of mGluR5 in neurological and psychiatric disorders, and to determine the optimal dosing and administration schedule for 3-cyclopentyl-N-(3-pyridinylmethyl)propanamide and other mGluR5 PAMs. Finally, there is interest in exploring the potential of mGluR5 PAMs as a novel therapeutic approach for a range of neurological and psychiatric disorders.

Synthesis Methods

3-cyclopentyl-N-(3-pyridinylmethyl)propanamide can be synthesized using a variety of methods, including the reaction of cyclopentanone with ethyl cyanoacetate, followed by reaction with 3-bromomethylpyridine and subsequent reduction of the resulting ester with lithium aluminum hydride. Alternatively, 3-cyclopentyl-N-(3-pyridinylmethyl)propanamide can be synthesized using a one-pot reaction of cyclopentanone, 3-bromomethylpyridine, and N,N-dimethylpropanamide in the presence of sodium hydride.

Scientific Research Applications

3-cyclopentyl-N-(3-pyridinylmethyl)propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. 3-cyclopentyl-N-(3-pyridinylmethyl)propanamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, 3-cyclopentyl-N-(3-pyridinylmethyl)propanamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

properties

IUPAC Name

3-cyclopentyl-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c17-14(8-7-12-4-1-2-5-12)16-11-13-6-3-9-15-10-13/h3,6,9-10,12H,1-2,4-5,7-8,11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNVJWYPCGLCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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